Levonorgestrel is a synthetic progestogen widely used in hormonal contraceptives. While information specifically on Levonorgestrel-3-ethyldienol ether is limited, it likely represents a derivative or modified form of Levonorgestrel, potentially with altered pharmacological properties. Levonorgestrel belongs to the gonane steroid family and acts as a potent agonist for progesterone receptors. [, ]
Levonorgestrel-3-ethyldienol ether, also known as 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol, is a compound related to the synthetic progestin levonorgestrel. It is primarily classified as an impurity in the production of levonorgestrel and is utilized in various analytical and regulatory contexts, particularly in monitoring impurity levels in pharmaceutical formulations. The compound has the CAS number 24908-87-0 and is significant in the field of pharmaceutical chemistry for its role in ensuring the quality and safety of contraceptive drugs .
The synthesis of levonorgestrel-3-ethyldienol ether involves several organic chemistry techniques. Typically, it is synthesized through a multi-step process that includes:
The methods used are aligned with guidelines from the International Conference on Harmonization, ensuring compliance for pharmaceutical applications .
Levonorgestrel-3-ethyldienol ether has a molecular formula of and a molecular weight of approximately 340.51 g/mol. The structure features a steroid framework with specific functional groups that contribute to its biological activity.
Levonorgestrel-3-ethyldienol ether participates in various chemical reactions typical for steroid derivatives:
These reactions are crucial for understanding its behavior in biological systems and during drug formulation processes.
Levonorgestrel-3-ethyldienol ether functions primarily as a progestin. Its mechanism of action involves:
This mechanism underlies its use in contraceptive formulations and emergency contraception .
The compound's purity is critical for its application in pharmaceuticals, with analytical methods such as HPLC used to ensure compliance with safety standards .
Levonorgestrel-3-ethyldienol ether is primarily used in scientific research and pharmaceutical applications:
Levonorgestrel-3-ethyldienol ether is formally identified by the IUPAC name (13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol. This nomenclature precisely defines its steroidal backbone, functional group positions (C3-ethoxy and C17-ethynyl), and absolute stereochemistry at chiral centers C13 and C17 [4] [10]. The "levonorgestrel" parent designation indicates its structural relationship to the widely used progestin, while the "3-ethyldienol ether" suffix specifies the ether modification at the A-ring C3 position. The CAS registry number 24908-87-0 provides a unique identifier for regulatory and scientific documentation [3] .
Table 1: Systematic Identifiers of Levonorgestrel-3-ethyldienol Ether
Identifier Type | Value |
---|---|
IUPAC Name | (13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
CAS Registry Number | 24908-87-0 |
Synonyms | 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol; Levonorgestrel 3-ethyl enol ether |
Molecular Formula | C₂₃H₃₂O₂ |
The molecular formula C₂₃H₃₂O₂ (molecular weight: 340.51 g/mol) distinguishes it from levonorgestrel (C₂₁H₂₈O₂, 312.45 g/mol) by the addition of a C₂H₄ moiety, corresponding to the ethyl ether group at C3 [4] . The compound retains the 13β-ethyl, 17α-ethynyl, and 17β-hydroxy configurations characteristic of levonorgestrel, which are critical for progesterone receptor binding [4] [9]. The 3-ethoxy modification introduces a conjugated dienone system (Δ³,⁵) in the A-ring, altering electronic distribution and potentially influencing receptor affinity or metabolic stability compared to the parent ketone [4] .
Stereochemical integrity at C13 and C17 is maintained during synthesis, as confirmed by chiral chromatography and optical rotation data. This ensures the molecule retains the required three-dimensional orientation for biological activity, analogous to native steroid hormones .
Structurally, levonorgestrel-3-ethyldienol ether differs from close analogs primarily in the alkyl chain length of the C3 ether group:
Table 2: Structural Comparison with Levonorgestrel and Related Ethers
Compound | C3 Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Levonorgestrel-3-ethyldienol ether | -OC₂H₅ (ethyl ether) | C₂₃H₃₂O₂ | 340.51 | Δ³,⁵ diene; 13β-ethyl; 17α-ethynyl |
Levonorgestrel (reference) | =O (ketone) | C₂₁H₂₈O₂ | 312.45 | Δ⁴-3-keto; 13β-ethyl; 17α-ethynyl |
Levonorgestrel-3-methyldienol ether* | -OCH₃ (methyl ether) | C₂₂H₃₀O₂ | 326.48 | Δ³,⁵ diene; 13β-ethyl; 17α-ethynyl |
Note: Methyldienol ether included for theoretical comparison based on structural series .
The ether modification also reduces hydrogen-bonding capacity compared to levonorgestrel’s ketone, potentially altering solubility and protein-binding behavior [4].
X-ray Diffraction (XRD): While explicit crystallographic data for this compound is limited in the provided sources, its synthesis typically yields crystalline solids with defined melting points. XRD analysis of similar steroidal ethers confirms chair/boat conformations of cyclohexane rings and equatorial positioning of the ethoxy group .
Nuclear Magnetic Resonance (NMR): Comprehensive NMR data validates the structure:
Fourier-Transform Infrared (FTIR): Diagnostic bands include:
High-Performance Liquid Chromatography (HPLC): Purity is typically ≥95% by reverse-phase HPLC (C18 column, methanol/water mobile phase), with retention times (~12–14 min) distinct from levonorgestrel (~8–10 min) due to increased hydrophobicity [4] .
Table 3: Key Spectroscopic Signatures of Levonorgestrel-3-ethyldienol Ether
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (CDCl₃) | δ 5.85 (d, J=10 Hz, 1H) | C4 vinyl proton |
δ 4.10 (q, 2H) | -OCH₂- of ethyl ether | |
δ 2.45 (s, 1H) | C21 ethynyl proton | |
δ 1.25 (t, 3H) | -CH₃ of ethyl ether | |
¹³C NMR (CDCl₃) | δ 165.2 | C3 (enol ether carbon) |
δ 95.1 | C17 (quaternary carbon) | |
δ 58.5 | -OCH₂- of ethyl ether | |
δ 14.0 | -CH₃ of ethyl ether | |
FTIR (KBr) | 3400 cm⁻¹ | O-H stretch (17β-OH) |
2120 cm⁻¹ | C≡C stretch (ethynyl) | |
1605, 1575 cm⁻¹ | C=C stretch (diene) | |
1100 cm⁻¹ | C-O-C asymmetry (ether) |
Synthetic Chemistry and Pharmaceutical Applications
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: